2-(2-Bromo-5-methylphenyl)acetamide
CAS No.:
Cat. No.: VC16821701
Molecular Formula: C9H10BrNO
Molecular Weight: 228.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H10BrNO |
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Molecular Weight | 228.09 g/mol |
IUPAC Name | 2-(2-bromo-5-methylphenyl)acetamide |
Standard InChI | InChI=1S/C9H10BrNO/c1-6-2-3-8(10)7(4-6)5-9(11)12/h2-4H,5H2,1H3,(H2,11,12) |
Standard InChI Key | YBEGRAPRUUBPMG-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)Br)CC(=O)N |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Architecture
2-(2-Bromo-5-methylphenyl)acetamide belongs to the class of N-substituted acetamides, characterized by an acetamide group () attached to a substituted aromatic ring. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its substituent positions:
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Bromine at the 2-position of the phenyl ring.
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Methyl group at the 5-position.
The structural formula is depicted below:
Key identifiers include:
Table 1: Fundamental Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 228.09 g/mol | |
Purity | >98% | |
Physical Form | Crystalline solid |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 2-(2-Bromo-5-methylphenyl)acetamide typically follows a two-step protocol involving bromination and acetamidation :
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Bromination of 2-Amino-5-methylphenol:
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Acetamidation with Bromoacetyl Bromide:
Table 2: Synthetic Reaction Parameters
Parameter | Value | Source |
---|---|---|
Solvent | Water/ | |
Temperature | Room temperature | |
Reaction Time | 1–2 hours | |
Key Byproduct | HBr (neutralized by base) |
Industrial Production Considerations
Industrial-scale synthesis optimizes for cost and yield:
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Continuous Flow Reactors: Enhance mixing and heat transfer, reducing side reactions.
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Automated Purification Systems: Chromatography or crystallization for >99% purity.
Physicochemical Properties
Thermodynamic and Solubility Profiles
Experimental data from synthesized batches reveal:
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logP (Octanol-Water Partition Coefficient): Estimated at 2.1–2.5, indicating moderate lipophilicity.
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Solubility:
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Water: <0.1 mg/mL (25°C).
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Ethanol: 15–20 mg/mL.
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Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
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H-NMR (300 MHz, CDOD):
Research Applications and Biological Screening
Role in Medicinal Chemistry
2-(2-Bromo-5-methylphenyl)acetamide serves as a scaffold for designing enzyme inhibitors and receptor modulators. Derivatives of similar bromoacetamides exhibit:
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Antimicrobial Activity: Against Staphylococcus aureus (MIC: 8–16 μg/mL) .
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Anticancer Potential: Moderate cytotoxicity in HepG2 liver cancer cells .
Material Science Applications
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Ligand in Coordination Chemistry: Forms complexes with transition metals (e.g., Pd, Cu) for catalytic applications.
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Polymer Modification: Incorporation into copolymers to enhance thermal stability.
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